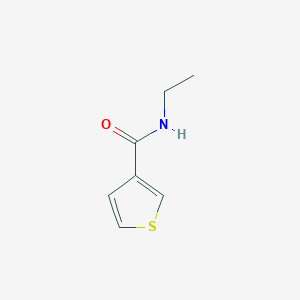

N-Etiltiofeno-3-carboxamida

Descripción general

Descripción

El sulfito de sodio es un compuesto inorgánico con la fórmula química Na₂SO₃. Aparece como un sólido blanco, soluble en agua y se utiliza comúnmente como antioxidante y conservante. El sulfito de sodio también se utiliza en varios procesos industriales, incluyendo el ablandamiento de la lignina en la pulpa y el refinado de la madera y los materiales lignocelulósicos .

Rutas Sintéticas y Condiciones de Reacción:

-

Preparación de Laboratorio: El sulfito de sodio se puede sintetizar haciendo reaccionar dióxido de azufre (SO₂) con hidróxido de sodio (NaOH). La reacción es la siguiente:

SO2+2NaOH→Na2SO3+H2O

Esta reacción se lleva a cabo normalmente en agua caliente, donde el sulfito de sodio precipita inicialmente como un sólido blanco {_svg_2}.

-

Producción Industrial: Industrialmente, el sulfito de sodio se produce tratando el dióxido de azufre con una solución de carbonato de sodio (Na₂CO₃). La reacción general es:

SO2+Na2CO3→Na2SO3+CO2

Este método es eficiente para la producción a gran escala {_svg_3}.

Tipos de Reacciones:

-

Oxidación: El sulfito de sodio se puede oxidar a sulfato de sodio (Na₂SO₄) en presencia de oxígeno:

2Na2SO3+O2→2Na2SO4

-

Reducción: El sulfito de sodio actúa como un agente reductor y puede reducir varios compuestos, como en la reducción de yodo a yoduro:

Na2SO3+I2→Na2SO4+2NaI

-

Sustitución: El sulfito de sodio reacciona con los aldehídos para formar aductos de bisulfito, y con las cetonas para producir ácidos sulfónicos {_svg_4}.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Oxígeno, peróxido de hidrógeno.

Agentes Reductores: El propio sulfito de sodio.

Condiciones de Reacción: Normalmente se llevan a cabo en soluciones acuosas a temperatura ambiente.

Productos Principales:

Oxidación: Sulfato de sodio.

Reducción: Yoduro de sodio.

Sustitución: Ad ductos de bisulfito y ácidos sulfónicos.

Aplicaciones Científicas De Investigación

El sulfito de sodio tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El sulfito de sodio ejerce sus efectos principalmente a través de sus propiedades reductoras. Dona electrones a los agentes oxidantes, reduciéndolos. Este mecanismo es crucial en su papel como antioxidante y conservante. En los sistemas biológicos, el sulfito de sodio puede eliminar el oxígeno, previniendo el daño oxidativo a las células y los tejidos .

Compuestos Similares:

Bisulfito de Sodio (NaHSO₃): Propiedades reductoras similares, pero difiere en su naturaleza ácida.

Metabisulfito de Sodio (Na₂S₂O₅): Se utiliza como conservante y antioxidante, pero tiene una estructura molecular diferente.

Sulfato de Sodio (Na₂SO₄): Formado por la oxidación del sulfito de sodio, se utiliza en detergentes y en la producción de papel.

Unicidad del Sulfito de Sodio:

Agente Reductor: El sulfito de sodio es un agente reductor más eficaz que el sulfato de sodio.

En conclusión, el sulfito de sodio es un compuesto versátil con aplicaciones significativas en diversos campos, desde los procesos industriales hasta la investigación científica. Sus propiedades únicas lo convierten en una herramienta invaluable en muchas aplicaciones químicas y biológicas.

Comparación Con Compuestos Similares

Sodium Bisulfite (NaHSO₃): Similar reducing properties but differs in its acidic nature.

Sodium Metabisulfite (Na₂S₂O₅): Used as a preservative and antioxidant, but has a different molecular structure.

Sodium Sulfate (Na₂SO₄): Formed by the oxidation of sodium sulfite, used in detergents and paper production.

Uniqueness of Sodium Sulfite:

Reducing Agent: Sodium sulfite is a more effective reducing agent compared to sodium sulfate.

Preservative: It is widely used in the food and beverage industry due to its ability to prevent microbial spoilage and browning reactions.

Propiedades

IUPAC Name |

N-ethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-2-8-7(9)6-3-4-10-5-6/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBYRWXQWJIZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879128 | |

| Record name | 3-Thiophenecarboxamide,N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150079-41-7 | |

| Record name | 3-Thiophenecarboxamide,N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

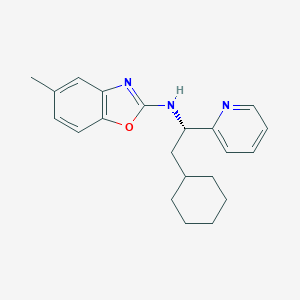

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B125423.png)